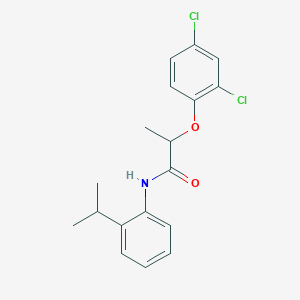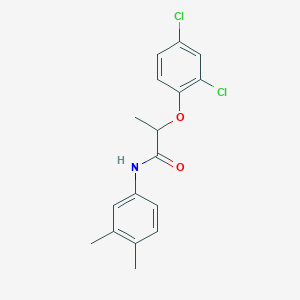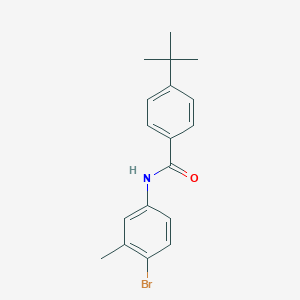![molecular formula C18H17NO5 B291732 Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate
Descripción general
Descripción
Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate, also known as DMMAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMAI is a type of isophthalate, which is a class of organic compounds that are widely used in the production of plastics, resins, and fibers.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of nucleic acids, which are essential for cell growth and division.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to have various biochemical and physiological effects in the body. In animal studies, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to cause changes in the levels of certain hormones and neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate in lab experiments is its versatility. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate can be used in a wide range of reactions and can be easily modified to suit specific experimental conditions. However, one of the main limitations of using Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate is its toxicity. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to be toxic to certain cell lines and may cause adverse effects in animal models.
Direcciones Futuras
There are several future directions for research on Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate. One area of research is the development of new synthetic methods for Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate in the field of biomedical research, particularly in the treatment of neurological disorders and cancer. Additionally, research on the toxicity of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate and its potential environmental impact is needed to ensure that it can be used safely in various applications.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been used as a building block for the synthesis of new types of polymers and resins. In catalysis, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been used as a catalyst in various reactions, including the synthesis of esters and amides.
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
dimethyl 5-[(4-methylbenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-4-6-12(7-5-11)16(20)19-15-9-13(17(21)23-2)8-14(10-15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
Clave InChI |
OATUHJJOSYMAEF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

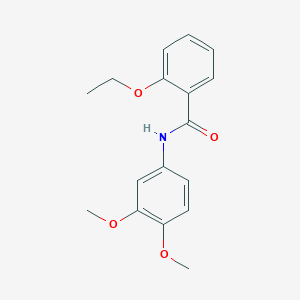
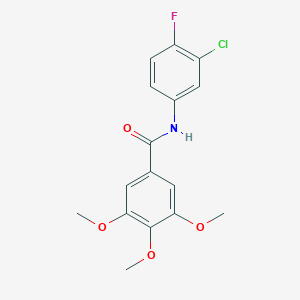


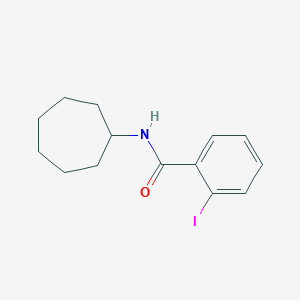
![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
